molecular formula C2H3BrN2 B1615996 3-Bromo-3-methyldiazirine CAS No. 4222-23-5

3-Bromo-3-methyldiazirine

Cat. No. B1615996
CAS RN: 4222-23-5
M. Wt: 134.96 g/mol
InChI Key: SWGOAGINOJLLAU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 3-Bromo-3-methyldiazirine is C2H3BrN2 . The exact structure and other details might be available in specialized chemical databases or literature .


Physical And Chemical Properties Analysis

3-Bromo-3-methyldiazirine has a molecular weight of 134.96300 and a density of 2.18g/cm3 . It’s boiling point is 58.5ºC at 760 mmHg .

properties

IUPAC Name

3-bromo-3-methyldiazirine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3BrN2/c1-2(3)4-5-2/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWGOAGINOJLLAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00195046
Record name 3-Bromo-3-methyldiazirine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00195046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-3-methyldiazirine

CAS RN

4222-23-5
Record name 3-Bromo-3-methyldiazirine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004222235
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Bromo-3-methyldiazirine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00195046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-3-methyldiazirine
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
3-Bromo-3-methyldiazirine

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